2-(4-Chlorophenyl)acetyl cyanide

Catalog No.
S1921832
CAS No.
924633-52-3
M.F
C9H6ClNO
M. Wt
179.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Chlorophenyl)acetyl cyanide

CAS Number

924633-52-3

Product Name

2-(4-Chlorophenyl)acetyl cyanide

IUPAC Name

2-(4-chlorophenyl)acetyl cyanide

Molecular Formula

C9H6ClNO

Molecular Weight

179.6 g/mol

InChI

InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4H,5H2

InChI Key

NBGUJKMGQRRXFN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(=O)C#N)Cl

Canonical SMILES

C1=CC(=CC=C1CC(=O)C#N)Cl
  • Chemical Properties and Potential Uses:
    This compound contains a combination of functional groups that could be of interest for various research purposes. For example, the presence of an aromatic ring and a nitrile group suggests potential applications in organic synthesis or the development of new materials. However, without further information, it is difficult to speculate on specific uses.
  • Scientific Literature Search:Scientific databases like Google Scholar: or Scopus: can be helpful in finding research articles mentioning this compound. These databases allow searches by chemical structure or name.

2-(4-Chlorophenyl)acetyl cyanide is a chemical compound classified as an acyl cyanide, characterized by its white crystalline solid form. Its molecular formula is C9H6ClNOC_9H_6ClNO and it has a molecular weight of approximately 179.6g/mol179.6\,g/mol . The compound features a chlorophenyl group attached to an acetyl cyanide moiety, which contributes to its reactivity and versatility in synthetic applications.

Due to the lack of research on this specific compound, its mechanism of action in any biological system is unknown.

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat.
  • Ensure proper ventilation in the workspace.
  • Work in a fume hood if the compound's volatility is unknown.
  • Consult with a safety professional before handling the compound.
, primarily due to the presence of the cyanide functional group. Notably, it can participate in nucleophilic substitutions and acylation reactions. For instance, it is utilized in the synthesis of N-{2-(4-chlorophenyl) acetyl} amino alcohols derived from α-amino acids .

In addition, 2-(4-Chlorophenyl)acetyl cyanide can undergo hydrolysis to form 2-(4-chlorophenyl)acetic acid and hydrogen cyanide under suitable conditions .

Several methods exist for synthesizing 2-(4-Chlorophenyl)acetyl cyanide:

  • From Acetic Acid Derivatives: This method involves the reaction of 4-chlorobenzoyl chloride with sodium cyanide.
  • Using Acetyl Cyanide: Acetyl cyanide can be reacted with 4-chlorobenzaldehyde in the presence of a catalyst to yield the target compound .
  • Via Acetylation: The compound can also be synthesized through the acetylation of 4-chlorophenol followed by reaction with cyanide sources.

These methods highlight the compound's accessibility for research and industrial applications.

2-(4-Chlorophenyl)acetyl cyanide finds utility in various fields:

  • Synthesis of Pharmaceuticals: It serves as an intermediate in the production of pharmaceutical compounds, particularly those involving amino acids.
  • Chemical Research: The compound is used in laboratory settings for developing new synthetic methodologies and studying reaction mechanisms .
  • Agricultural Chemistry: It may have applications in agrochemicals, although specific uses are less documented.

Interaction studies involving 2-(4-Chlorophenyl)acetyl cyanide primarily focus on its reactivity with nucleophiles and electrophiles. Its ability to form stable adducts with amines and alcohols makes it a valuable reagent in organic synthesis. Additionally, studies on its hydrolysis products indicate potential interactions with biological systems, warranting further investigation into its environmental impact and safety profile.

Several compounds share structural similarities with 2-(4-Chlorophenyl)acetyl cyanide. Here’s a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Characteristics
4-Chlorophenylacetyl chlorideContains a chloride instead of cyanideMore reactive due to the presence of chlorine
2-(Chlorophenyl)acetyl cyanideSimilar acyl cyanide structureDifferent phenyl substitution affects reactivity
Benzoyl cyanideBenzene ring instead of chlorinated phenolUsed primarily in polymer chemistry
Phenoxyacetyl cyanidePhenoxy group instead of chlorinated phenolExhibits different solubility and reactivity profiles

Each compound exhibits distinct chemical behaviors due to variations in functional groups and substituents, making them suitable for different applications while underscoring the unique position of 2-(4-Chlorophenyl)acetyl cyanide within this class.

XLogP3

2.2

Wikipedia

(4-Chlorophenyl)ethanoyl cyanide

Dates

Modify: 2023-08-16

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